![molecular formula C13H20N2O3 B1397290 Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate CAS No. 1220038-24-3](/img/structure/B1397290.png)
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a substituted benzoate ester featuring a 3-amino group and a 4-[(3-methoxypropyl)amino] substituent on the aromatic ring. The compound’s molecular structure combines hydrophilic (amino, methoxypropyl) and hydrophobic (ethyl ester) moieties, which may influence its solubility and reactivity. While its exact CAS number remains unavailable, the compound is commercially available with 95% purity and is typically stored at +4°C .
Scientific Research Applications
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of methoxypropyl groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is similar to other compounds such as Ethyl 3-[(4-methoxybenzyl)amino]propanoate and Ethyl 3-amino-4-methylpentanoate hydrochloride. it is unique due to its specific structural features, such as the presence of the methoxypropyl group. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-aminobenzoate
Structure: A simpler derivative lacking the methoxypropylamino group, with a single amino substituent at the para position. Synthesis: Prepared via diazotization and coupling reactions under acidic conditions, yielding a product confirmed by NMR (δ 6.5–7.5 ppm for aromatic protons), MS (molecular ion peak at m/z 165), and IR (C=O stretch at ~1700 cm⁻¹) . Key Differences:
- Reactivity: Ethyl 4-aminobenzoate’s unsubstituted amino group may facilitate faster electrophilic substitution compared to the sterically hindered 3-amino-4-[(3-methoxypropyl)amino] derivative.
- Solubility: The methoxypropyl group in the target compound likely enhances hydrophilicity, whereas Ethyl 4-aminobenzoate is more lipophilic .
Ethyl 3-nitro-4-(n-propylamino)benzoate
Structure: Features a nitro group at the 3-position and a propylamino group at the 4-position. Crystallography: Exhibits intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring with an envelope conformation. Bond lengths and angles are consistent with planar aromatic systems . Key Differences:
- Electronic Effects: The nitro group is a strong electron-withdrawing group, reducing electron density on the ring compared to the electron-donating amino group in the target compound. This difference may influence reactivity in substitution reactions.
- Applications: Nitro-substituted benzoates are often intermediates in dye synthesis, whereas amino derivatives are more common in drug discovery .
Ethyl 4-{[2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate
Structure : Contains a bulky isoindole-1,3-dione and phenylacetyl substituent.
Molecular Weight : 442.47 g/mol, significantly higher than the target compound (308.38 g/mol).
Key Differences :
- Synthetic Complexity : Requires multi-step coupling reactions, contrasting with the simpler alkylation/amination steps likely used for the target compound.
- Biological Activity: The isoindole moiety is associated with protease inhibition or photodynamic therapy applications, suggesting divergent uses compared to the methoxypropylamino derivative .
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate
Structure : Incorporates a tetrafluoropropoxy linker and a pyrazole-carboxamide group.
Synthesis : Prepared via nucleophilic substitution using Na₂CO₃ in MeCN (58% yield).
Key Differences :
- Fluorine Effects : The tetrafluoropropoxy group enhances metabolic stability and lipophilicity, whereas the methoxypropyl group in the target compound may improve water solubility.
- MS Fragmentation : Distinct fragmentation patterns (e.g., m/z 195 base peak) compared to simpler benzoates .
Key Insights and Implications
- Structure-Activity Relationships: The methoxypropylamino group in the target compound may enhance solubility and bioavailability compared to nitro or bulky isoindole derivatives .
- Synthetic Flexibility: Ethyl benzoates with amino substituents are versatile intermediates for further functionalization (e.g., azo coupling, amidation) .
- Toxicity Considerations : While alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats), substituted derivatives require specific toxicological profiling .
Biological Activity
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C13H18N2O3
- Molecular Weight: 250.29 g/mol
The compound features an ethyl ester group, an amino group, and a methoxypropyl substituent on the aromatic ring, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of benzoate esters can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 15 | EGFR inhibition, apoptosis induction |
Ethyl 3-amino-4-methylbenzoate | HepG2 (Liver) | 20 | Caspase activation |
Ethyl 4-(2-hydroxyethylamino)benzoate | HCT116 (Colon) | 18 | Cell cycle arrest |
The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of EGFR tyrosine kinase activity. This inhibition leads to a cascade of intracellular signaling that results in decreased cell proliferation and increased apoptosis in cancer cells .
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound has been reported to cause skin irritation upon contact, as indicated by its classification under GHS hazard statements . Further toxicological studies are necessary to establish a comprehensive safety profile.
Study on Anticancer Activity
In a study conducted by researchers investigating the anticancer properties of various benzoate derivatives, this compound was synthesized and tested for its ability to induce apoptosis in lung cancer cell lines. The results demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
Comparative studies with related compounds such as ethyl 3-amino-4-methylbenzoate showed similar anticancer activity but with variations in potency. This suggests that structural modifications can significantly impact biological activity.
Properties
IUPAC Name |
ethyl 3-amino-4-(3-methoxypropylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-18-13(16)10-5-6-12(11(14)9-10)15-7-4-8-17-2/h5-6,9,15H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZZEDWJBPBODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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